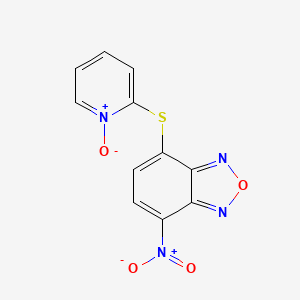

NSC 228155

Descripción

Propiedades

IUPAC Name |

7-nitro-4-(1-oxidopyridin-1-ium-2-yl)sulfanyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4O4S/c16-14-6-2-1-3-9(14)20-8-5-4-7(15(17)18)10-11(8)13-19-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCFXXDUYSPKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SC2=CC=C(C3=NON=C23)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NSC 228155

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule with a dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the KIX-KID protein-protein interaction. This guide provides a comprehensive overview of its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

This compound has emerged as a significant pharmacological tool for studying cellular signaling pathways. Its ability to concurrently modulate two distinct and critical signaling nodes—receptor tyrosine kinase activation and transcriptional coactivator-transcription factor interaction—makes it a compound of interest for researchers in oncology and cell biology. This document will dissect the intricate details of its action, offering a technical resource for laboratory investigation and drug development endeavors.

Core Mechanisms of Action

This compound exhibits a bimodal activity profile, influencing both cell surface signaling and nuclear transcription.

Epidermal Growth Factor Receptor (EGFR) Activation

This compound functions as a non-peptide activator of EGFR. It directly binds to the extracellular dimerization domain II of the soluble EGFR (sEGFR), promoting the formation of stable receptor dimers. This dimerization is a critical step in EGFR activation, leading to the allosteric activation of the intracellular tyrosine kinase domain and subsequent autophosphorylation of key tyrosine residues. This action mimics the initial steps of ligand-induced EGFR signaling.

The activation of EGFR by this compound is not limited to EGFR itself but also leads to the transactivation of other receptor tyrosine kinases (RTKs), including ErbB2, ErbB3, the Insulin Receptor (Insulin R), and the Insulin-like Growth Factor 1 Receptor (IGF-1R)[1]. This broad-spectrum RTK activation suggests a complex interplay and potential for widespread downstream signaling events.

Inhibition of KIX-KID Interaction

Independent of its effects on EGFR, this compound is a potent inhibitor of the protein-protein interaction between the KID-interacting (KIX) domain of the transcriptional coactivator CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the cAMP response element-binding protein (CREB). The KIX-KID interaction is a crucial step in CREB-mediated gene transcription, a pathway implicated in cell proliferation, survival, and differentiation. By disrupting this interaction, this compound can modulate the expression of CREB target genes.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity.

| Target | Assay | Parameter | Value | Cell Line |

| EGFR | Tyrosine Phosphorylation (Tyr1068) | EC50 | 52 µM | MDA-MB-468 |

| KIX-KID Interaction | Split-Luciferase Complementation | IC50 | 0.36 µM | In vitro |

| CREB-mediated Gene Transcription | Luciferase Reporter Assay | IC50 | 2.09 µM | HEK 293T |

| VP16-CREB-mediated Gene Transcription | Luciferase Reporter Assay | IC50 | 6.14 µM | HEK 293T |

Signaling Pathways

This compound modulates two major signaling pathways, as depicted in the diagrams below.

EGFR Signaling Pathway Activation

This compound-induced EGFR activation initiates a cascade of downstream signaling events, most notably the mitogen-activated protein kinase (MAPK) pathway.

CREB Signaling Pathway Inhibition

By blocking the KIX-KID interaction, this compound prevents the recruitment of the transcriptional coactivator CBP to CREB, thereby inhibiting the expression of CREB target genes.

References

NSC 228155: A Technical Guide to its Function as a KIX-KID Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 has been identified as a potent, cell-permeable small molecule inhibitor of the protein-protein interaction (PPI) between the KIX (kinase-inducible domain (KID) interacting) domain of the transcriptional coactivator CREB-binding protein (CBP) and the kinase-inducible domain (KID) of the transcription factor CREB (cAMP response element-binding protein). The CREB-CBP interaction is a critical node in cellular signaling, implicated in a wide array of physiological and pathological processes, including cancer cell proliferation and survival.[1] This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and visualizing the associated biological pathways and experimental workflows.

Introduction to the CREB-CBP Interaction

The cAMP response element-binding protein (CREB) is a cellular transcription factor that, upon activation by phosphorylation, binds to the CREB-binding protein (CBP) and its paralog p300.[1][2] This interaction is fundamental for the transcription of a multitude of genes that regulate cell proliferation, differentiation, and survival. The specific domains mediating this interaction are the kinase-inducible domain (KID) of CREB and the KIX domain of CBP.[2][3] Dysregulation of the CREB signaling pathway, often characterized by the overexpression or over-activation of CREB, is a hallmark of various solid and liquid tumors, making the KIX-KID interaction a compelling target for anticancer drug development.[1]

This compound: Quantitative Inhibitory Profile

This compound has been characterized as a potent inhibitor of the KIX-KID interaction. However, it also exhibits off-target activities, highlighting the need for further optimization in the development of selective CREB pathway inhibitors. The key quantitative data for this compound are summarized in the table below.

| Parameter | Value (IC50) | Assay Type | Cell Line | Reference |

| KIX-KID Interaction Inhibition | 0.36 µM | Split Renilla Luciferase Assay | - | [1][4][5] |

| CREB-mediated Gene Transcription Inhibition | 2.09 µM | Luciferase Reporter Gene Assay | HEK 293T | [1][4] |

| VP16-CREB-mediated Gene Transcription Inhibition | 6.14 µM | Luciferase Reporter Gene Assay | HEK 293T | [1][4] |

| EGFR Activation (Tyr1068 phosphorylation) | EC50 = 52 µM | Western Blot | MDA-MB-468 | [6] |

Note: The discrepancy in IC50 values between the direct KIX-KID interaction assay and the cell-based transcription assays, along with its activity as an EGFR activator, indicates that this compound is not highly selective for CREB-mediated gene transcription.[1][4][7] It has also been reported to generate hydrogen peroxide within cells, which could contribute to its off-target effects.[7]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the CREB signaling pathway and the mechanism of KIX-KID interaction, providing a visual context for the inhibitory action of this compound.

References

- 1. doaj.org [doaj.org]

- 2. researchgate.net [researchgate.net]

- 3. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 4. Split-luciferase Complementation Imaging Assay to Study Protein-protein Interactions in Nicotiana benthamiana [bio-protocol.org]

- 5. Analysis of Protein-Protein Interactions by Split Luciferase Complementation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Discovery and Synthesis of NSC 228155

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule with a dual mechanism of action, functioning as both an activator of the Epidermal Growth Factor Receptor (EGFR) and a potent inhibitor of the CREB-CBP interaction. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and quantitative data available in the current scientific literature. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and functional consequences.

Discovery of this compound

This compound was identified through a screening of the National Cancer Institute (NCI) "Diversity Set II" chemical library. The primary goal of the screening was to identify novel modulators of EGFR activity. The discovery process involved a multi-step approach:

-

Initial Screening: A small molecule microarray was utilized to screen the compound library for molecules that could bind to the extracellular domain of EGFR.

-

Hit Identification: From this initial screen, 20 compounds were selected as potential binders.

-

Functional Validation: These selected compounds were then subjected to functional assays to assess their impact on EGFR tyrosine phosphorylation in cancer cells. This compound emerged as a compound that significantly enhanced EGFR tyrosine phosphorylation.[1]

Further investigation revealed that this compound also acts as a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KID-interacting domain (KIX) of CBP. This discovery was made through a separate screening effort aimed at identifying inhibitors of this protein-protein interaction using a split Renilla luciferase (RLuc) assay.[2]

Chemical Synthesis

A plausible synthetic route, based on the synthesis of similar compounds, would involve the nucleophilic aromatic substitution of a halogenated 7-nitro-2,1,3-benzoxadiazole with 2-mercaptopyridine-1-oxide.

A generalized synthetic workflow is depicted below:

Biological Activity and Mechanism of Action

This compound exhibits two distinct biological activities:

EGFR Activation

This compound allosterically activates EGFR by binding to its extracellular dimerization domain.[3] This binding event promotes the formation of stable EGFR dimers, leading to the activation of its intracellular kinase domain and subsequent autophosphorylation of key tyrosine residues.[3][4] This activation mimics the effects of the natural ligand, Epidermal Growth Factor (EGF).

The signaling pathway initiated by this compound-mediated EGFR activation is illustrated below:

Inhibition of KIX-KID Interaction

This compound is a potent inhibitor of the protein-protein interaction between the KIX domain of the transcriptional coactivator CBP and the KID of the transcription factor CREB.[2][5] This interaction is crucial for CREB-mediated gene transcription. By blocking this interaction, this compound can modulate the expression of genes regulated by CREB.

The mechanism of KIX-KID inhibition is depicted in the following diagram:

SHP2 Phosphatase Activity

Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound modulates the activity of the SHP2 protein tyrosine phosphatase. Studies on small molecule inhibitors of SHP2 have identified other compounds, such as NSC-87877, as potent inhibitors.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

| Target Interaction/Process | Assay Type | Cell Line | IC50 Value | Reference |

| KIX-KID Interaction | Split RLuc Assay | - | 0.36 µM | [2][5] |

| CREB-mediated Gene Transcription | Reporter Gene Assay | HEK 293T | 2.09 µM | [2] |

| VP16-CREB-mediated Gene Transcription | Reporter Gene Assay | HEK 293T | 6.14 µM | [2] |

Table 2: Activator Activity of this compound

| Target | Measured Effect | Cell Line | EC50 Value | Reference |

| EGFR | Tyr1068 Phosphorylation | MDA-MB-468 | 52 µM | [3] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the activity of this compound.

EGFR Phosphorylation Assay

This protocol is designed to assess the ability of this compound to induce EGFR phosphorylation in a cellular context.

Cell Line: MDA-MB-468 (human breast cancer cell line with high EGFR expression).

Methodology:

-

Cell Culture and Serum Starvation: MDA-MB-468 cells are cultured under standard conditions and then serum-starved overnight to reduce basal EGFR activity.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., in DMSO) for a specified period (e.g., 15 minutes to 2 hours). A vehicle control (DMSO) and a positive control (EGF) are included.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068, anti-p-EGFR Tyr1173) and total EGFR.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: The intensity of the phosphorylated EGFR bands is normalized to the total EGFR bands to determine the relative increase in phosphorylation upon treatment with this compound.

The workflow for the EGFR phosphorylation assay is outlined below:

KIX-KID Interaction Assay (Split Renilla Luciferase Assay)

This in vitro assay is used to quantify the inhibitory effect of this compound on the KIX-KID protein-protein interaction.

Principle: The Renilla luciferase enzyme is split into two non-functional fragments. One fragment is fused to the KIX domain, and the other is fused to the KID domain. When KIX and KID interact, the two luciferase fragments are brought into close proximity, reconstituting a functional enzyme that produces a measurable luminescent signal in the presence of its substrate. Inhibitors of the KIX-KID interaction will disrupt this reconstitution, leading to a decrease in the luminescent signal.

Methodology:

-

Protein Expression and Purification: The KIX-N-terminal RLuc fusion protein and the KID-C-terminal RLuc fusion protein are expressed (e.g., in E. coli) and purified.

-

Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.

-

Compound Incubation: The purified KIX and KID fusion proteins are mixed in an appropriate assay buffer. This compound at various concentrations is added to the wells. A DMSO control is included.

-

Luminescence Measurement: The luciferase substrate (e.g., coelenterazine) is added to each well, and the luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal in the presence of this compound is compared to the control to determine the percentage of inhibition. The IC50 value is calculated by fitting the dose-response data to a suitable equation.

The logical flow of the split RLuc assay is as follows:

Conclusion

This compound is a valuable chemical probe with a unique dual-activity profile, enabling the study of both EGFR signaling and CREB-mediated transcription. Its discovery through library screening highlights the power of this approach in identifying novel modulators of biological pathways. While further studies are needed to fully elucidate its therapeutic potential and to develop a scalable synthetic route, the existing data provide a solid foundation for future research in cancer biology and drug development. The detailed experimental protocols and quantitative data presented in this guide offer a practical resource for scientists working with or interested in this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. glpbio.com [glpbio.com]

- 4. How do Shp2 mutations that oppositely influence its biochemical activity result in syndromes with overlapping symptoms? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to NSC 228155: A Dual Modulator of EGFR Activation and CREB-Mediated Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a small molecule of significant interest in cellular biology and drug discovery due to its unique dual-action mechanism. It functions as an allosteric activator of the Epidermal Growth Factor Receptor (EGFR) and as a potent inhibitor of the CREB-CBP interaction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the intricate mechanisms of action of this compound. Detailed experimental protocols for key assays and visual representations of the associated signaling pathways are included to facilitate further research and application of this compound.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole, is a nitro-benzoxadiazole derivative. Its core structure is fundamental to its biological activities.

| Identifier | Value |

| IUPAC Name | 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole |

| CAS Number | 113104-25-9 |

| Molecular Formula | C₁₁H₆N₄O₄S |

| Molecular Weight | 290.25 g/mol |

| SMILES | S(c3--INVALID-LINK--[O-])c1c2n[o]nc2c(cc1)--INVALID-LINK--[O-] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Burnt orange powder | |

| Solubility | DMSO: 5 mg/mL | |

| Storage | 2-8°C (powder) |

Pharmacological Properties and Mechanism of Action

This compound exhibits a distinct pharmacological profile, acting as both a receptor activator and a protein-protein interaction inhibitor.

Allosteric Activator of Epidermal Growth Factor Receptor (EGFR)

This compound directly binds to the dimerization domain of the soluble EGF receptor (sEGFR), promoting the formation of stable receptor dimers. This allosteric mechanism activates the receptor, mimicking the effects of its natural ligand, EGF. This activation leads to the phosphorylation of key tyrosine residues, including Tyr1068 and Tyr1173, on the intracellular domain of EGFR. This phosphorylation initiates downstream signaling cascades that are crucial for cell proliferation and survival.

Table 2: EGFR Activation Properties of this compound

| Parameter | Value | Cell Line | Reference |

| EC₅₀ (Tyr1068 phosphorylation) | 52 µM | MDA-MB-468 |

Inhibitor of the KIX-KID Interaction

In addition to its effects on EGFR, this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of the CREB transcription factor and the KIX domain of its co-activator, CREB-binding protein (CBP).[1] This interaction is a critical step in the activation of CREB-mediated gene transcription, which is often dysregulated in cancer.[1] By disrupting the KIX-KID interaction, this compound can suppress the transcription of CREB target genes.

Table 3: KIX-KID Interaction Inhibition Properties of this compound

| Parameter | Value | Assay | Reference |

| IC₅₀ (KIX-KID Interaction) | 0.36 µM | Split Renilla Luciferase Assay | [1] |

| IC₅₀ (CREB-mediated transcription) | 2.09 µM | CRE-Luciferase Reporter Assay (HEK 293T cells) | [1] |

| IC₅₀ (VP16-CREB-mediated transcription) | 6.14 µM | VP16-CREB Reporter Assay (HEK 293T cells) | [1] |

Signaling Pathways

The dual activity of this compound impacts two distinct and critical signaling pathways in the cell.

EGFR Activation Pathway

This compound binding to the extracellular domain of EGFR induces its dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for adaptor proteins like Grb2 and Shc, leading to the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.

Inhibition of CREB-CBP Interaction

Various extracellular signals can lead to the phosphorylation of CREB at Ser133. This phosphorylation event promotes the recruitment of the co-activator CBP through the interaction of its KIX domain with the KID domain of CREB. The assembled CREB-CBP complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, activating their transcription. This compound physically blocks the interaction between the KIX and KID domains, thereby preventing the formation of the active transcriptional complex.

Experimental Protocols

Cell-Based EGFR Phosphorylation Assay

This protocol describes a general method to assess the effect of this compound on EGFR phosphorylation in a cancer cell line known to express high levels of EGFR, such as MDA-MB-468.

Materials:

-

MDA-MB-468 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

This compound (dissolved in DMSO)

-

EGF (positive control)

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Seeding: Culture MDA-MB-468 cells in complete DMEM. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Serum Starvation: Once cells reach the desired confluency, replace the complete medium with serum-free DMEM and incubate for 16-24 hours.

-

Compound Treatment: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 10, 50, 100 µM). Also, prepare a positive control (e.g., 100 ng/mL EGF) and a vehicle control (DMSO).

-

Aspirate the serum-free medium and add the treatment solutions to the respective wells. Incubate for the desired time (e.g., 15, 30, 60 minutes) at 37°C.

-

Cell Lysis: After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with anti-total EGFR and anti-β-actin antibodies for loading controls.

-

CREB-Mediated Transcription Reporter Assay

This protocol outlines a method to measure the inhibitory effect of this compound on CREB-mediated gene transcription using a luciferase reporter assay in HEK 293T cells.[1]

Materials:

-

HEK 293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

CRE-luciferase reporter plasmid (containing CRE elements upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (dissolved in DMSO)

-

Forskolin (or other adenylyl cyclase activator to induce CREB phosphorylation)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection: Seed HEK 293T cells in a 24-well plate. The next day, co-transfect the cells with the CRE-luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Pre-incubate for 1-2 hours.

-

Induction of CREB Activity: Add an inducer such as forskolin to the wells to stimulate CREB-mediated transcription.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities for each sample using a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of CREB-mediated transcription by this compound at each concentration relative to the induced control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool with a unique dual mechanism of action that allows for the simultaneous investigation of EGFR signaling and CREB-mediated transcription. Its ability to allosterically activate EGFR provides an alternative to ligand-based stimulation, while its potent inhibition of the KIX-KID interaction offers a means to probe the intricacies of transcriptional regulation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this multifaceted compound in various biological contexts.

References MedchemExpress.com. This compound | EGFR Activator. [2] Selleck Chemicals. NSC228155 | EGFR activator | Mechanism | Concentration. [3] Sigma-Aldrich. EGFR Activator, this compound. [1] Network of Cancer Research. This compound, a EGFR Activator, Inhibits KIX-KID Interaction. (2019-05-03). [4] GlpBio. NSC228155 | CAS NO.:113104-25-9. [5] PubChem. This compound. Sigma-Aldrich. EGFR Activator, this compound - General description. [6] ResearchGate. Time-dependent activation of RTKs in MDA MB468 cells exposed to NSC... [7] PubMed. Activation of epidermal growth factor receptor and its downstream signaling pathway by nitric oxide in response to ionizing radiation. Creative Diagnostics. EGF/EGFR Signaling Pathway. Wikipedia. Epidermal growth factor receptor. PubMed Central. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. PubMed. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight. PubMed Central. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Targeting epidermal growth factor receptor and its downstream signaling pathways by natural products: A mechanistic insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to NSC 228155: A Dual Modulator of EGFR and CREB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 228155 is a novel small molecule that has garnered significant interest in the scientific community for its dual and opposing biological activities. It functions as an allosteric activator of the Epidermal Growth Factor Receptor (EGFR) and as a potent inhibitor of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CREB-binding protein (CBP). This unique pharmacological profile makes this compound a valuable tool for dissecting the intricate signaling pathways governed by EGFR and CREB, and a potential starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, detailed experimental protocols for its study, and a summary of its effects on key signaling pathways.

Nomenclature and Physicochemical Properties

This compound is identified by a variety of synonyms and chemical names across different suppliers and databases. A clear understanding of this nomenclature is crucial for accurate literature searches and procurement.

Table 1: Synonyms and Alternative Names for this compound

| Type | Name/Identifier |

| NSC Number | This compound |

| Formal Chemical Name | 4-nitro-7-[(1-oxido-2-pyridinyl)thio]-2,1,3-benzoxadiazole |

| Alternative Chemical Names | 4-Nitro-7-((1-oxidopyridin-2-yl)sulfanyl)-2,1,3-benzoxadiazole[1] |

| 4-Nitro-7-(1-oxy-pyridin-2-ylsulfanyl)-benzo[1][2]oxadiazole[1] | |

| 2-(7-Nitrobenzo[c][1][2]oxadiazol-4-ylthio)pyridine-1-oxide[1] | |

| Common Name | EGFR Activator[1] |

| CAS Number | 113104-25-9[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₆N₄O₄S |

| Molecular Weight | 290.25 g/mol |

| Appearance | Burnt orange powder |

| Solubility | Soluble in DMSO (5 mg/mL)[1] |

| Storage | Store at 2-8°C, protect from light, hygroscopic[1] |

Biological Activity and Quantitative Data

This compound exhibits a distinct dual mechanism of action, functioning as both a receptor activator and a protein-protein interaction inhibitor.

EGFR Activation

This compound is a nitro-benzoxadiazole (NBD) compound that allosterically activates the Epidermal Growth Factor Receptor (EGFR).[1] It directly binds to the dimerization domain of the soluble EGFR (sEGFR), promoting the formation of stable receptor dimers and subsequent activation of its intrinsic tyrosine kinase activity.[1] This activation leads to the phosphorylation of key tyrosine residues, such as Tyr1068 and Tyr1173, in a dose- and time-dependent manner.[1]

Inhibition of KIX-KID Interaction

In addition to its effects on EGFR, this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of the transcription factor CREB and the KID-interacting (KIX) domain of the coactivator CBP.[3] This interaction is a critical step in CREB-mediated gene transcription.

Table 3: Quantitative Biological Activity of this compound

| Activity | Parameter | Value | Cell Line/System |

| EGFR Activation | EC₅₀ (Tyr1068 phosphorylation) | 52 µM | MDA-MB-468 cells[1] |

| KIX-KID Interaction Inhibition | IC₅₀ | 0.36 µM | in vitro assay[3] |

| CREB-mediated Gene Transcription Inhibition | IC₅₀ | 2.09 µM | HEK 293T cells |

| VP16-CREB-mediated Gene Transcription Inhibition | IC₅₀ | 6.14 µM | HEK 293T cells |

Experimental Protocols

The following are detailed protocols for assessing the biological activities of this compound.

Western Blotting for EGFR Phosphorylation in MDA-MB-468 Cells

This protocol details the steps to analyze the effect of this compound on EGFR phosphorylation.

Materials:

-

MDA-MB-468 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

This compound (stock solution in DMSO)

-

Recombinant human EGF (positive control)

-

AG1478 or PD153035 (EGFR inhibitors, optional)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours in serum-free DMEM.

-

(Optional) Pre-incubate cells with an EGFR inhibitor (e.g., 10 µM AG1478) for 1-2 hours.

-

Treat cells with desired concentrations of this compound (e.g., 100 µM) or EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Place plates on ice, aspirate the media, and wash twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations for all samples. Add 4x Laemmli buffer and boil at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Luciferase Reporter Assay for CREB-Mediated Gene Transcription in HEK 293T Cells

This protocol outlines the procedure to measure the inhibitory effect of this compound on CREB-mediated gene transcription.

Materials:

-

HEK 293T cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

CRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound (stock solution in DMSO)

-

Forskolin (to stimulate CREB activity)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding and Transfection:

-

Seed HEK 293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Pre-incubate with this compound for 1-2 hours.

-

Stimulate the cells with forskolin (e.g., 10 µM) to activate the cAMP/PKA pathway and induce CREB-mediated transcription.

-

Incubate for an additional 4-6 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the forskolin-stimulated control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

EGFR Activation Pathway

This compound-induced EGFR activation triggers downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.

Figure 1. EGFR signaling pathway activated by this compound.

Inhibition of CREB-Mediated Transcription

This compound disrupts the crucial interaction between CREB and its coactivator CBP, thereby inhibiting the transcription of CREB target genes.

Figure 2. Inhibition of CREB-mediated transcription by this compound.

Conclusion

This compound is a multifaceted research compound with significant potential for advancing our understanding of fundamental cellular signaling processes. Its ability to independently modulate the EGFR and CREB pathways provides a unique opportunity to investigate the crosstalk and distinct roles of these two critical signaling networks in health and disease. The data and protocols presented in this guide are intended to facilitate further research into the mechanisms of action and potential therapeutic applications of this compound and its analogs. As with any biologically active small molecule, careful experimental design and interpretation are paramount to unlocking its full scientific potential.

References

The Dual Role of NSC 228155 in CREB-Mediated Gene Transcription: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in a myriad of cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the small molecule NSC 228155 and its intricate role in modulating CREB-mediated gene transcription. This compound has been identified as a potent inhibitor of the interaction between CREB and its essential coactivator, the CREB-binding protein (CBP), a critical step for transcriptional activation. However, its pharmacological profile is complex, as it also functions as an activator of the Epidermal Growth Factor Receptor (EGFR). This dual activity presents both opportunities and challenges for its therapeutic development. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental methodologies for its study, and visualizes the pertinent signaling pathways.

Introduction to CREB and Its Role in Cancer

The cAMP response element-binding protein (CREB) is a leucine zipper transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoters of target genes. This binding initiates the recruitment of the transcriptional machinery, leading to the expression of genes crucial for various cellular functions. The activation of CREB is tightly regulated, primarily through phosphorylation at Serine 133 by a host of upstream kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Extracellular signal-regulated kinases (ERK).

In numerous solid and liquid tumors, CREB is often overexpressed or constitutively activated, contributing to the malignant phenotype.[1] This sustained activation drives the transcription of genes involved in cell cycle progression (e.g., Cyclin D1), apoptosis resistance (e.g., Bcl-2), and angiogenesis, rendering CREB a strategic target for anticancer drug discovery.[2]

This compound: A Modulator of CREB-Mediated Transcription

This compound has emerged as a significant chemical probe for studying CREB-dependent processes. Its primary mechanism of action in the context of CREB signaling is the inhibition of the protein-protein interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of its coactivator, CBP.[3][4] This interaction is indispensable for the assembly of the transcriptional complex at CREB target genes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various assays, providing key insights into its biological activity.

| Assay Type | Target/Process | Cell Line | IC50 Value | Reference |

| Split Renilla Luciferase Assay | KIX-KID Interaction | - | 0.36 µM | [3][4][5] |

| CRE-Luciferase Reporter Assay | CREB-mediated gene transcription | HEK 293T | 2.09 µM | [3][4] |

| VP16-CREB Luciferase Reporter Assay | VP16-CREB-mediated gene transcription | HEK 293T | 6.14 µM | [3][4] |

Table 1: Summary of quantitative data for this compound.

It is noteworthy that while this compound is a potent inhibitor of the KIX-KID interaction in a biochemical assay, its inhibition of CREB-mediated gene transcription in a cellular context is less potent.[3][4] Furthermore, its activity is not highly selective for CREB-driven transcription, as evidenced by its inhibition of VP16-CREB-mediated transcription.[3][4]

Dual Activity: EGFR Activation

A critical aspect of this compound's pharmacology is its function as an activator of the Epidermal Growth Factor Receptor (EGFR).[5][6][7] this compound binds to the extracellular domain of EGFR, promoting its tyrosine phosphorylation.[6][7] This off-target activity is a crucial consideration for researchers and drug developers, as the activation of EGFR can trigger downstream signaling pathways that may counteract or modulate the effects of CREB inhibition.

Signaling Pathways

The CREB Signaling Pathway

The activation of CREB is a convergence point for multiple signaling cascades initiated by various extracellular stimuli. The following diagram illustrates the canonical CREB signaling pathway.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on CREB-mediated transcription by disrupting a key protein-protein interaction. Concurrently, it activates EGFR, initiating a separate signaling cascade.

References

- 1. The Split-Luciferase Complementation Assay to Detect and Quantify Protein–Protein Interactions in Planta | Springer Nature Experiments [experiments.springernature.com]

- 2. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EGFR Activator, this compound | Sigma-Aldrich [sigmaaldrich.com]

Preliminary Studies of NSC 228155 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on NSC 228155, a nitro-benzoxadiazole compound, and its effects on cancer cells. The document outlines its mechanism of action, summarizes key quantitative findings, details experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound has a dual mechanism of action, primarily functioning as an activator of the Epidermal Growth Factor Receptor (EGFR) and as an inhibitor of the CREB-CBP interaction.

-

EGFR Activation: this compound directly binds to the extracellular dimerization domain II of the soluble EGFR (sEGFR).[1] This binding event promotes the formation of stable EGFR dimers, leading to the allosteric activation of the receptor and subsequent enhancement of its tyrosine phosphorylation.[2] This activation can also lead to the transactivation of other receptor tyrosine kinases (RTKs) such as ErbB2, ErbB3, the Insulin Receptor, and IGF-1R.[1] Notably, this compound has been observed to rapidly generate hydrogen peroxide within cells, a known modulator of EGFR signaling.[1]

-

KIX-KID Interaction Inhibition: this compound is a potent inhibitor of the interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of CBP.[1][2][3] This interaction is crucial for CREB-mediated gene transcription, which is often upregulated in cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

| Target Interaction | Parameter | Value | Cell Line |

| KIX-KID Interaction | IC50 | 0.36 µM | - |

| CREB-mediated gene transcription | IC50 | 2.09 µM | HEK 293T |

| VP16-CREB-mediated gene transcription | IC50 | 6.14 µM | HEK 293T |

| EGFR Tyr1068 Phosphorylation | EC50 | 52 µM | MDA-MB-468 |

| Experimental Condition | Parameter | Value | Cell Line |

| Induction of RTK phosphorylation | Concentration | 100 µM | MDA-MB-468 |

| EGF (for comparison) | Concentration | 150 ng/ml | MDA-MB-468 |

Experimental Protocols

Assessment of EGFR and RTK Phosphorylation in MDA-MB-468 Cells

This protocol is designed to evaluate the effect of this compound on the phosphorylation status of EGFR and other RTKs.

1. Cell Culture and Serum Starvation:

- Culture MDA-MB-468 cells in appropriate media until they reach 70-80% confluency.

- Serum-starve the cells overnight to reduce basal receptor phosphorylation.

2. Inhibitor Pre-incubation (Optional):

- To confirm the role of EGFR's kinase activity, pre-incubate a subset of cells with an EGFR tyrosine kinase inhibitor, such as 10 µM AG1478 or 2 µM PD 153035, for 90 minutes.[1]

3. This compound Treatment:

- Treat the cells with 100 µM this compound for various time points (e.g., 5, 10, 15 minutes) to assess the kinetics of phosphorylation.[1][4]

- Include a positive control of 150 ng/ml EGF and a vehicle control (0.2% DMSO).[1][4]

4. Cell Lysis and Protein Quantification:

- Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a standard method like the BCA assay.

5. Western Blotting:

- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

- Block the membrane with 5% BSA or non-fat milk in TBST.

- Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, and pan-phospho-tyrosine (pTyr).[1]

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of CREB-mediated Gene Transcription in HEK 293T Cells

This protocol measures the inhibitory effect of this compound on CREB-driven gene expression.[3]

1. Cell Culture and Transfection:

- Culture HEK 293T cells in appropriate media.

- Co-transfect the cells with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with cAMP response elements (CRE-Luc) and a control plasmid with Renilla luciferase for normalization.

2. This compound Treatment:

- After transfection, treat the cells with a range of concentrations of this compound for a specified period (e.g., 24 hours).

3. Luciferase Assay:

- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

- Calculate the percentage of inhibition of CREB-mediated transcription for each concentration of this compound relative to the vehicle control.

- Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of this compound: EGFR activation and CREB-mediated transcription inhibition.

Caption: Experimental workflow for analyzing this compound-induced EGFR phosphorylation.

References

Methodological & Application

Application Notes and Protocols for the Preparation of NSC 228155 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: NSC 228155 is a nitro-benzoxadiazole (NBD) compound that functions as an activator of the Epidermal Growth Factor Receptor (EGFR)[1][2]. It directly binds to the dimerization domain of the soluble EGFR, inducing stable dimer formation and subsequent allosteric activation of the receptor[2]. This activation leads to the phosphorylation of key tyrosine residues, such as Tyr1068 and Tyr1173, in a manner similar to the cognate EGF-ligand[2]. Additionally, this compound has been identified as a potent inhibitor of the KIX-KID interaction, which is crucial for CREB-mediated gene transcription[1][3][4]. Given its multifaceted activity, the accurate and consistent preparation of this compound stock solutions is paramount for reproducible experimental outcomes. This document provides a detailed protocol for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below. It is crucial to use this information for accurate calculations when preparing stock solutions.

| Property | Value | Citations |

| Molecular Weight | 290.25 g/mol | [1][4][5][6] |

| Appearance | Burnt orange or light yellow to orange powder | [1] |

| Solubility in DMSO | 5 mg/mL to ≥29 mg/mL. Specific reported values include 5 mg/mL, 10 mg/mL (34.45 mM), 15 mg/mL (51.67 mM), and 16 mg/mL (55.12 mM)[1][3][6]. | [1][3][6] |

| Storage (Solid) | 2-8°C or -20°C. Store in a desiccated environment and protect from light[2][4]. | [2][4] |

| Storage (Stock Solution) | Aliquot and store at -20°C. Solutions are reported to be stable for up to 3 months[2]. | [2] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Optional: Sonicator

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle this compound powder in a chemical fume hood to avoid inhalation.

-

Refer to the material safety data sheet (MSDS) for comprehensive safety information. The compound has a "Standard Handling" toxicity warning[2].

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic compound[2].

-

Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

-

Calculation:

-

Molecular Weight (MW) = 290.25 g/mol

-

Desired Concentration = 10 mM = 0.010 mol/L

-

Desired Volume = 1 mL = 0.001 L

-

Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

-

Mass (g) = 0.010 mol/L * 0.001 L * 290.25 g/mol = 0.0029025 g

-

Mass (mg) = 2.90 mg

-

-

-

Dissolution:

-

Add the weighed this compound powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of fresh, anhydrous DMSO. It is critical to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound[1][2][3]. For the example above, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Mixing:

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

-

If dissolution is slow, gentle warming or brief sonication may be required. One source suggests that sonication might be needed[1].

-

-

Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C. The stock solution is stable for up to 3 months under these conditions[2].

-

Visualizations

Workflow for this compound Stock Solution Preparation

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound in DMSO.

Signaling Pathway of this compound as an EGFR Activator

Caption: The mechanism of EGFR activation by this compound, leading to downstream signaling.

References

Application Notes and Protocols for NSC 228155: Stability and Proper Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the stability and proper storage conditions for the small molecule NSC 228155. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Compound Information

-

Name: this compound

-

Mechanism of Action: this compound is a dual-function molecule. It acts as an activator of the Epidermal Growth Factor Receptor (EGFR) by binding to its extracellular dimerization domain, which leads to the modulation of EGFR tyrosine phosphorylation.[1] Additionally, it is a potent inhibitor of the KIX-KID interaction, which is a key component of the CREB-mediated gene transcription pathway.[1]

-

Molecular Formula: C₁₁H₆N₄O₄S

-

Molecular Weight: 290.25 g/mol

Stability and Storage Recommendations

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the solid powder and solutions.

| Form | Storage Temperature | Duration of Stability | Special Conditions |

| Solid Powder | -20°C | 3 years | Protect from light. Store in a desiccated environment as the compound may be hygroscopic. |

| 2-8°C | Short-term storage | Protect from light and moisture. | |

| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, moisture-free DMSO for reconstitution as moisture can reduce solubility.[1] |

Preparation of Solutions

3.1. Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.

-

Concentration: A common stock solution concentration is 10 mg/mL (34.45 mM) or 15 mg/mL (51.67 mM) in fresh, anhydrous DMSO.[1]

-

Procedure:

-

Equilibrate the vial of this compound powder to room temperature before opening.

-

Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.

-

Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

3.2. Working Solution Preparation

The preparation of working solutions will depend on the specific experimental requirements (in vitro vs. in vivo).

-

In Vitro Aqueous-Based Assays: For cell-based assays, a working solution can be prepared by diluting the DMSO stock solution in an appropriate aqueous buffer or cell culture medium. For example, to prepare a 1 mL working solution, 50 µL of a 12.6 mg/mL DMSO stock solution can be added to 400 µL of PEG300, mixed well, followed by the addition of 50 µL of Tween80, and finally brought to a final volume of 1 mL with ddH₂O.[1] It is recommended to use such mixed solutions immediately.[1]

-

In Vivo Studies: For animal experiments, a working solution can be prepared by diluting the DMSO stock solution in a suitable vehicle such as corn oil.[1] For instance, a 1 mL working solution can be made by adding 50 µL of a 12.6 mg/mL clear DMSO stock solution to 950 µL of corn oil and mixing thoroughly.[1] This mixed solution should also be used immediately for optimal results.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Materials and Reagents:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer

-

Calibrated pH meter, HPLC system with UV or DAD detector, photostability chamber, and oven.

2. Procedure:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M HCl.

-

Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24, 48 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equimolar concentration of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable solvent and add 0.1 M NaOH.

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the aliquots with HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve this compound in a suitable solvent and add 3% H₂O₂.

-

Incubate at room temperature for a defined period, taking aliquots at various time points for HPLC analysis.

-

-

Thermal Degradation:

-

Place solid this compound powder in an oven at an elevated temperature (e.g., 50°C, 70°C) for a defined period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose solid this compound powder or a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

-

Analyze the samples by HPLC at various time points.

-

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial to separate and quantify the intact drug from its degradation products.

1. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized for the best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Injection Volume: Typically 10-20 µL.

2. Method Validation:

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizations

Signaling Pathways

Experimental Workflow

References

Application Notes and Protocols for Western Blot Analysis of p-EGFR using NSC 228155

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 228155 is a small molecule compound that has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It functions by binding to the extracellular domain of EGFR, which promotes receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular domain.[3] This activation of EGFR initiates downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial regulators of cell proliferation, survival, and differentiation.[4] The ability of this compound to stimulate EGFR phosphorylation makes it a valuable tool for studying EGFR signaling dynamics and for investigating the efficacy of EGFR-targeted therapies. Western blotting is a fundamental technique to qualitatively and quantitatively assess the phosphorylation status of EGFR (p-EGFR) in response to treatment with activators like this compound.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound in relation to its effect on EGFR phosphorylation.

Table 1: Potency of this compound on EGFR Phosphorylation

| Compound | Target | Assay Type | Cell Line | EC50 | Reference |

| This compound | p-EGFR (Tyr1068) | Western Blot | MDA-MB-468 | 52 µM |

Table 2: Recommended Conditions for Cellular Assays

| Compound | Cell Line | Concentration | Incubation Time | Effect | Reference |

| This compound | MDA-MB-468 | 100 µM | 5-15 minutes | Increased p-EGFR | [3][5][6] |

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

References

Application Notes and Protocols for Immunoprecipitation of Epidermal Growth Factor Receptor (EGFR) following NSC 228155 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a key target for therapeutic development. NSC 228155 is a small molecule that has been identified as an activator of EGFR. It binds to the extracellular domain of the receptor, promoting its dimerization and subsequent tyrosine phosphorylation, which initiates downstream signaling cascades.[1][2][3]

These application notes provide detailed protocols for the immunoprecipitation of EGFR from cell lysates after treatment with this compound. This allows for the subsequent analysis of EGFR phosphorylation and its interaction with downstream signaling partners, providing valuable insights into the mechanism of action of this compound and its effects on cellular signaling.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound on EGFR phosphorylation. The data is presented as a relative increase in phosphorylation compared to untreated control cells.

Table 1: Effect of this compound on EGFR Tyrosine Phosphorylation in MDA-MB-468 Cells

| Treatment Duration | This compound (100 µM) | Vehicle Control (DMSO) |

| 5 minutes | Increased | Baseline |

| 10 minutes | Further Increased | Baseline |

Data is derived from densitometric analysis of Western blots and is presented as a qualitative increase. For precise quantification, it is recommended to calculate the fold change relative to the vehicle control.

Table 2: Densitometric Analysis of Phospho-EGFR (Tyr1068) after this compound Treatment

| Treatment | Concentration | Fold Change in p-EGFR (Tyr1068) vs. Control |

| Vehicle (DMSO) | - | 1.0 |

| This compound | 100 µM | [Insert experimentally determined value] |

| EGF (Positive Control) | 100 ng/mL | [Insert experimentally determined value] |

[Researchers should populate this table with their own experimental data.]

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol describes the culture of MDA-MB-468 cells and their treatment with this compound.

Materials:

-

MDA-MB-468 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed the cells in appropriate culture dishes (e.g., 10 cm dishes) and allow them to reach 70-80% confluency.

-

Serum Starvation: Before treatment, starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours.

-

Treatment:

-

Prepare the desired concentration of this compound (e.g., 100 µM) in serum-free DMEM.[2]

-

Prepare a vehicle control with the same final concentration of DMSO as the this compound treatment.

-

Aspirate the starvation medium and add the this compound-containing medium or the vehicle control medium to the cells.

-

Incubate the cells for the desired time points (e.g., 5, 10, 15 minutes) at 37°C.[2]

-

II. Cell Lysis

This protocol details the preparation of cell lysates for immunoprecipitation.

Materials:

-

Ice-cold PBS

-

Ice-cold RIPA Lysis Buffer (see recipe below)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

Cell scraper

-

Microcentrifuge tubes

RIPA Lysis Buffer Recipe:

| Component | Final Concentration |

| Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM |

| NP-40 (Igepal CA-630) | 1% |

| Sodium Deoxycholate | 0.5% |

| SDS | 0.1% |

| EDTA | 1 mM |

Immediately before use, add protease and phosphatase inhibitors to the RIPA buffer.

Procedure:

-

Wash Cells: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Lyse Cells:

-

Aspirate the PBS completely.

-

Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 0.5-1 mL for a 10 cm dish) to the plate.

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect Supernatant: Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube. This is the protein extract ready for immunoprecipitation.

-

Protein Quantification: Determine the protein concentration of the lysate using a suitable method (e.g., BCA assay).

III. Immunoprecipitation of EGFR

This protocol describes the enrichment of EGFR from the prepared cell lysates.

Materials:

-

Cleared cell lysate

-

Anti-EGFR antibody (for immunoprecipitation)

-

Normal IgG (negative control)

-

Protein A/G agarose beads

-

Ice-cold Wash Buffer (e.g., RIPA buffer or a modified version with lower detergent concentration)

-

2X Laemmli sample buffer

Procedure:

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose beads to 1 mg of cell lysate and incubate with gentle rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Antibody Incubation:

-

Add 1-5 µg of anti-EGFR antibody to the pre-cleared lysate.

-

In a separate tube for the negative control, add the same amount of normal IgG to an equal amount of lysate.

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

-

Bead Capture:

-

Add 30-50 µL of Protein A/G agarose bead slurry to each immunoprecipitation reaction.

-

Incubate for an additional 1-2 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully aspirate and discard the supernatant.

-

Resuspend the beads in 1 mL of ice-cold wash buffer.

-

Repeat the wash step 3-4 times.

-

-

Elution:

-

After the final wash, carefully remove all of the supernatant.

-

Add 30-50 µL of 2X Laemmli sample buffer directly to the beads.

-

Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

-

Centrifuge the tubes to pellet the beads. The supernatant contains the immunoprecipitated EGFR and is ready for Western blot analysis.

-

IV. Western Blot Analysis

This protocol describes the detection of total and phosphorylated EGFR from the immunoprecipitated samples.

Materials:

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR Tyr1068)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE: Load the eluted samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total EGFR to normalize for the amount of immunoprecipitated protein.

Visualizations

Caption: EGFR signaling pathway activation by this compound.

Caption: Experimental workflow for EGFR immunoprecipitation.

References

Determining the Optimal Concentration of NSC 228155 for MDA-MB-468 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal concentration of NSC 228155, a potent activator of the Epidermal Growth Factor Receptor (EGFR), for experiments involving the triple-negative breast cancer cell line MDA-MB-468. This document outlines the known effective concentrations for signaling studies and provides detailed protocols for establishing the optimal concentrations for inducing cytotoxicity, apoptosis, and cell cycle arrest.

Introduction to this compound and MDA-MB-468 Cells

This compound is a small molecule that has been identified as an activator of EGFR, a receptor tyrosine kinase that is frequently overexpressed in various cancers, including the MDA-MB-468 breast cancer cell line. This cell line is a well-established model for triple-negative breast cancer (TNBC), characterized by its high EGFR expression and dependence on this pathway for survival and proliferation. Understanding the precise concentration of this compound required to elicit specific cellular responses is critical for both basic research and drug development applications.

This compound has also been identified as a potent inhibitor of the KIX-KID interaction, a key component in CREB-mediated gene transcription, with an IC50 of 0.36 µM in biochemical assays and 2.09 µM for inhibiting CREB-mediated gene transcription in HEK 293T cells[1].

Summary of Known Effective Concentrations

The optimal concentration of this compound is endpoint-dependent. The following table summarizes the currently available data on effective concentrations of this compound in MDA-MB-468 cells, primarily focusing on its role as an EGFR activator.

| Endpoint | Cell Line | Concentration | Incubation Time | Key Findings |

| EGFR Phosphorylation (Tyr1068) | MDA-MB-468 | EC50: 52 µM | Not Specified | Dose-dependent increase in phosphorylation.[2] |

| Receptor Tyrosine Kinase Activation | MDA-MB-468 | 100 µM | 5 - 10 minutes | Time-dependent activation of EGFR and other RTKs.[2] |

Protocols for Determining Optimal Concentration